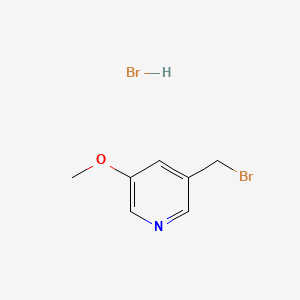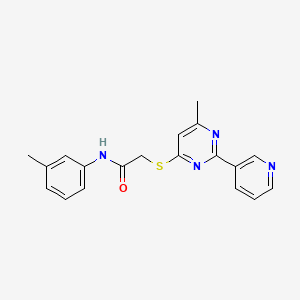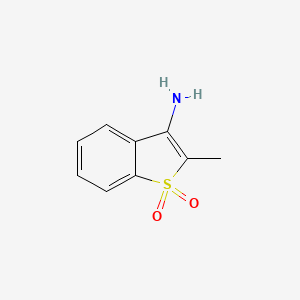
3-(Bromomethyl)-5-methoxypyridine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Bromomethyl)-5-methoxypyridine hydrobromide is a chemical compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-methoxypyridine hydrobromide typically involves the bromination of 5-methoxypyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
For large-scale industrial production, the synthesis can be optimized by using more efficient and environmentally friendly methods. For example, the use of thionyl chloride (SOCl2) as a dehydrating agent in the esterification step, followed by reduction with sodium borohydride (NaBH4), can improve yields and reduce hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Bromomethyl)-5-methoxypyridine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is 3-methyl-5-methoxypyridine.
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-5-methoxypyridine hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of pyridine-based drugs.
Materials Science: It is used in the preparation of functional materials, including polymers and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-5-methoxypyridine hydrobromide involves its reactivity as a bromomethylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Bromomethyl)-5-methylpyridine hydrobromide: Similar in structure but with a methyl group instead of a methoxy group.
3-(Chloromethyl)-5-methoxypyridine: Similar but with a chlorine atom instead of a bromine atom.
Uniqueness
3-(Bromomethyl)-5-methoxypyridine hydrobromide is unique due to its specific reactivity profile, which is influenced by the presence of both the bromomethyl and methoxy groups. This combination allows for selective reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
3-(bromomethyl)-5-methoxypyridine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-6(3-8)4-9-5-7;/h2,4-5H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXCZPRHHKENKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2H-1,3-benzodioxol-5-amine](/img/structure/B2605499.png)

![N-{[4-(1-methyl-1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}cyclopropanecarboxamide](/img/structure/B2605504.png)
![1-(Adamantan-1-yl)-3-[1-(furan-2-yl)propan-2-yl]urea](/img/structure/B2605507.png)
![N'-(4-fluorophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2605509.png)
![N-[2-(5-acetylthiophen-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2605510.png)
![Methyl [1-(3,4,5-trimethoxybenzoyl)piperidin-4-YL]acetate](/img/structure/B2605511.png)
![2-Mercaptobenzo[d]thiazol-6-ol](/img/structure/B2605512.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-(2-nitrophenyl)ethanediamide](/img/structure/B2605516.png)
![4-chloro-2-methyl-7H,8H,9H,10H-cyclohexa[h]quinoline](/img/structure/B2605517.png)
![[2-[(2,3-dimethylcyclohexyl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2605518.png)
![(S)-N-[(1R*,4S*)-4-Aminocyclohexyl]-tetrahydrofuran-2-carboxamide hydrochloride](/img/structure/B2605520.png)


